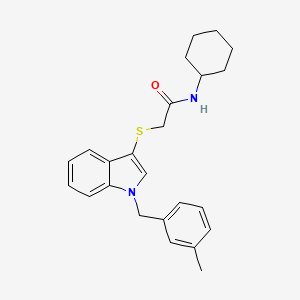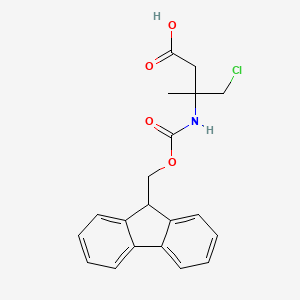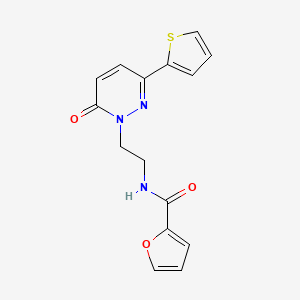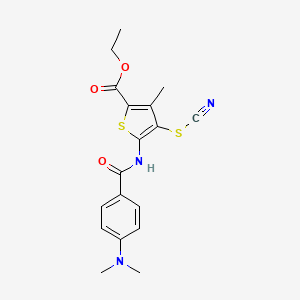![molecular formula C7H4ClIN2 B2524880 7-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine CAS No. 1260383-50-3](/img/structure/B2524880.png)
7-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves the use of halogenating agents and nucleophilic substitution reactions. For instance, the synthesis of iodomethylated pyrrolidine derivatives from gamma-iodoolefins uses chloramine-T as a nitrogen source, proceeding via a cyclic iodonium intermediate with high stereoselectivity . Similarly, 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones are synthesized through reactions with various nucleophiles, which could potentially be adapted for the synthesis of 7-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine .
Molecular Structure Analysis
The molecular structure of halogenated heterocycles is often characterized using spectroscopic methods such as FT-IR, NMR, and mass spectrometry. For example, 2-Chloro-6-(trifluoromethyl)pyridine has been characterized by FT-IR and NMR, and its structural parameters have been computed using both HF and DFT methods . These techniques could be applied to determine the molecular structure of 7-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine.
Chemical Reactions Analysis
Halogenated heterocycles can undergo various chemical reactions, including nucleophilic substitution and halogenation. The direct halogenation of thieno[2,3-b]pyridine to form halogenated derivatives suggests that similar halogenation reactions might be applicable to 7-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine. Additionally, the reactivity of the halogen atoms could lead to further functionalization of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated heterocycles can be influenced by the presence of halogen atoms. Computational methods such as DFT can predict vibrational frequencies, molecular electrostatic potential, and thermodynamic properties . These methods could be used to estimate the properties of 7-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine. Furthermore, the antimicrobial activities of related compounds have been tested, indicating potential biological applications .
Applications De Recherche Scientifique
Efficient Synthesis of Derivatives
- The compound serves as a critical intermediate for the efficient synthesis of 4-O- and C-substituted-7-azaindoles, showcasing its versatility in nucleophilic displacement reactions to create a range of derivatives with potential biological interest (Figueroa‐Pérez et al., 2006).
Synthesis and Functionalization
- It is instrumental in synthesizing and functionalizing 1H-pyrazolo[3,4-b]pyridines, involving copper and palladium-promoted coupling reactions. This demonstrates the compound's capacity to undergo strategic functionalization, contributing to the development of novel organic compounds with varied applications (Lavecchia et al., 2004).
Biological Applications
- Research also explores the synthesis of new 1-hydroxy-1,1-bisphosphonates derived from 1H-pyrazolo[3,4-b]pyridine derivatives, highlighting the biological significance of compounds synthesized using 7-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine. These compounds are characterized for potential biological applications, underscoring the chemical's role in creating bioactive molecules (Teixeira et al., 2013).
Advanced Material Development
- Another study illustrates its use in the Pd-catalyzed synthesis of tetra-aryl 7-azaindoles, emphasizing its significance in creating compounds with aggregate-induced emission (AIE) properties. This has implications for the development of new materials for OLEDs, sensors, and bio-imaging tools, showcasing the compound's utility in advanced material science (Cardoza et al., 2019).
Propriétés
IUPAC Name |
7-chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-4-1-2-10-5-3-6(9)11-7(4)5/h1-3,11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPAEQBSDCIIMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(NC2=C1Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2524797.png)
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}propanoic acid dihydrochloride](/img/structure/B2524799.png)

![5-methyl-4-{[4-(4-morpholinylsulfonyl)phenyl]hydrazono}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2524805.png)
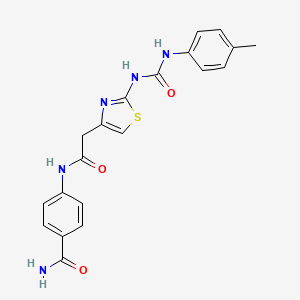
![1-(3,4-Dichlorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2524809.png)

![3-(5-Chloro-2-methoxyphenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B2524811.png)
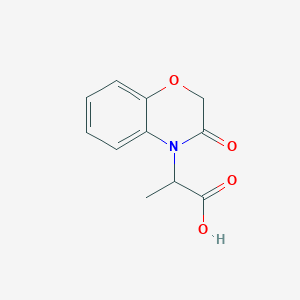
![Ethyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2524815.png)
